N-(2,2-Dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
Overview
Description
N-(2,2-Dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a useful research compound. Its molecular formula is C17H25ClN2O2 and its molecular weight is 324.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Application
- Uludağ and Serdaroğlu (2020) described an efficient synthesis sequence for N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride, utilizing spectroscopic tools for observation. This compound was synthesized through several steps, starting from phenylhydrazine hydrochloride and dimethyl (R)-2-(3-oxocyclohexyl)malonate. The work highlighted its potential as a material for non-linear optical applications due to its significant β tensor value, which is ten times greater than that of urea (Uludağ & Serdaroğlu, 2020).
Photophysics and Fluorophore Properties
- Ghosh et al. (2013) synthesized two new fluorophores related to this compound, demonstrating their sensitivity to solvent polarity. The study conducted a comprehensive photophysical characterization, revealing higher dipole moment changes in protic solvents due to intermolecular hydrogen bonding. This suggests potential applications in molecular sensing and material science (Ghosh, Mitra, Saha, & Basu, 2013).
Potential in Ligand-Receptor Interactions
- Dionne et al. (1986) synthesized related carbazole derivatives, investigating their in vitro inotropic activity. This research implies the potential of similar compounds in studying ligand-receptor interactions and designing new pharmacological agents. The focus on hydrogen bond formation in these interactions may provide insights into the biochemical applications of similar carbazole derivatives (Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986).
Synthetic Pathways
- Shachkus et al. (1999) and Šačkus et al. (1999) researched the synthesis of various carbazole derivatives, including methods that might be applicable to the synthesis of this compound. These studies contribute to understanding the synthetic routes and chemical reactivity of such compounds, which is essential for exploring their further applications in scientific research (Shachkus, Krikshtolaitite, & Martinaitis, 1999); (Šačkus, Krikštolaitytė, & Martynaitis, 1999).
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-11-7-8-14-13(9-11)12-5-4-6-15(17(12)19-14)18-10-16(20-2)21-3;/h7-9,15-16,18-19H,4-6,10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFKFXTZCBGWQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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